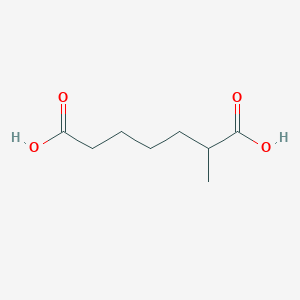

2-Methylheptanedioic acid

Description

2-Methylheptanedioic acid (CAS 52017-57-9) is a branched-chain dicarboxylic acid with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol. Its structure consists of a seven-carbon backbone with two terminal carboxylic acid groups (-COOH) and a methyl (-CH₃) substituent at the second carbon . The InChIKey ANUFAWHRSIJTHW-UHFFFAOYSA-N confirms its stereochemistry and connectivity . This compound is structurally analogous to linear aliphatic diacids (e.g., pimelic acid) but differs due to its branching, which influences its physical and chemical properties, such as melting point and solubility.

Properties

CAS No. |

109612-71-7 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

2-methylheptanedioic acid |

InChI |

InChI=1S/C8H14O4/c1-6(8(11)12)4-2-3-5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

ANUFAWHRSIJTHW-UHFFFAOYSA-N |

SMILES |

CC(CCCCC(=O)O)C(=O)O |

Canonical SMILES |

CC(CCCCC(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Data

Physical and Chemical Properties

Melting Points and Solubility

- This compound: The methyl branch disrupts molecular symmetry, likely reducing its melting point compared to linear diacids. Solubility in polar solvents (e.g., water) is moderate but lower than amino-substituted analogs due to reduced polarity.

- Pimelic acid : Linear structure allows tighter packing, resulting in a higher melting point (~105°C). Higher water solubility than branched analogs.

- 2-Aminoheptanoic acid: The -NH₂ group increases polarity, enhancing water solubility but reducing solubility in nonpolar solvents .

- Benzilic acid: Bulky phenyl groups limit water solubility but improve solubility in organic solvents like ethanol .

Acidity and Reactivity

- This compound : Both carboxylic acid groups (pKa ~3-5) participate in reactions typical of diacids, such as esterification and salt formation. Branching may sterically hinder reactions at the methyl-substituted carbon.

- Benzilic acid : The hydroxyl group (pKa ~3) and electron-withdrawing phenyl groups enhance acidity compared to aliphatic diacids .

Research Findings and Trends

Branching Effects : Studies suggest that methyl branching in diacids like this compound lowers thermal stability compared to linear counterparts, making them less suitable for high-temperature polymer applications but advantageous for flexible materials .

Biological Activity: Amino-substituted analogs (e.g., 2-Aminoheptanoic acid) exhibit enhanced bioactivity, such as enzyme inhibition, due to the -NH₂ group’s nucleophilic character .

Steric Hindrance : In Benzilic acid, the bulky phenyl groups limit reaction kinetics but stabilize intermediates in synthesis pathways, as seen in the preparation of benzilate esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.